(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine
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Overview
Description
(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine is a complex organic compound that integrates multiple functional groups, including an imidazo[1,2-a]pyridine core, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate alkylating agent to introduce the butoxy group.
Coupling with Imidazo[1,2-a]pyridine: The intermediate is then coupled with an imidazo[1,2-a]pyridine derivative under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
For large-scale production, the process is optimized to enhance yield and purity. This includes:
Recrystallization: Purification of intermediates through recrystallization from solvents like ethanol or methanol.
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Potassium carbonate, sodium hydride.
Solvents: Acetonitrile, DMF, ethanol.
Major Products
Oxidation Products: Hydroxylated derivatives.
Substitution Products: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Neuropharmacology: It is studied for its potential as a selective serotonin receptor modulator, particularly targeting the 5-HT_1A receptor.
Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
The compound exerts its effects primarily through interaction with serotonin receptors. It acts as a ligand for the 5-HT_1A receptor, modulating neurotransmitter release and influencing mood and anxiety levels. The binding involves the piperazine ring interacting with the receptor’s active site, leading to downstream signaling effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another serotonin receptor modulator with a different core structure but similar pharmacological targets.
Uniqueness
(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct binding properties and pharmacological effects compared to other serotonin receptor modulators .
Properties
Molecular Formula |
C28H32N4O2 |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C28H32N4O2/c1-33-27-9-3-2-8-26(27)31-19-17-30(18-20-31)15-6-7-21-34-24-13-11-23(12-14-24)25-22-32-16-5-4-10-28(32)29-25/h2-5,8-14,16,22H,6-7,15,17-21H2,1H3 |
InChI Key |
LUUKEDLOUSMCGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 |
Origin of Product |
United States |
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